molecular formula C29H31N7O B587614 3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide CAS No. 1246819-59-9

3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide

Cat. No. B587614
CAS RN: 1246819-59-9
M. Wt: 493.615
InChI Key: HIPOQAXTOUMJRW-UHFFFAOYSA-N
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Description

3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide, also known as 3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide, is a useful research compound. Its molecular formula is C29H31N7O and its molecular weight is 493.615. The purity is usually 95%.
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Scientific Research Applications

Chronic Myelogenous Leukemia (CML) Treatment Research

Imatinib, the parent compound of the impurity , is a tyrosine kinase inhibitor widely used in the treatment of CML. The impurity itself, due to its structural similarity, is of interest in the development of new therapeutic agents. Research into the impurity’s activity could provide insights into the resistance mechanisms of CML to Imatinib and lead to the development of next-generation inhibitors .

Acute Lymphocytic Leukemia (ALL) Treatment Research

ALL is another cancer where Imatinib has shown efficacy. The impurity’s role in research is crucial for understanding the pharmacokinetics and metabolism of Imatinib in ALL treatment. Studies on this impurity can help in identifying potential metabolites that may contribute to the efficacy or toxicity of the drug .

Gastrointestinal Stromal Tumors (GIST) Research

In the case of GIST, Imatinib has been a breakthrough treatment. The meta-methyl-piperazine impurity is used in research to study the drug’s binding affinity and to develop assays for detecting the presence and concentration of Imatinib in biological samples, which is vital for therapeutic monitoring .

Hypereosinophilic Syndrome (HES) Research

HES is a group of blood disorders treated with Imatinib. The impurity is used in research to understand the drug’s effect on eosinophil counts and activity. This can lead to improved dosing strategies and the development of more targeted therapies .

Genotoxicity Studies

The impurity is also significant in genotoxicity studies. It is essential to evaluate the potential genotoxic effects of pharmaceutical impurities. Research involving this impurity can help in assessing the risk it poses and in the development of safer drug formulations .

Drug Resistance Mechanism Studies

Research on this impurity can shed light on the mechanisms behind drug resistance. By studying how cancer cells adapt to evade the effects of Imatinib, new strategies can be devised to overcome resistance and improve treatment outcomes .

Pharmacokinetic and Pharmacodynamic Modeling

The impurity is used in pharmacokinetic and pharmacodynamic modeling to predict the behavior of Imatinib in the body. This research can lead to more accurate dosing regimens and a better understanding of the drug’s interaction with other medications .

Mechanism of Action

Target of Action

Imatinib Meta-methyl-piperazine Impurity, also known as 3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide, is a derivative of Imatinib, a potent antineoplastic agent . Imatinib functions as a specific inhibitor of many tyrosine kinase enzymes, including the insulin receptor and it is specific for the BCR-ABL (Abelson proto-oncogene-break point cluster region), platelet-derived factor receptor (PDGF-R), and C-kit . These are the primary targets of Imatinib and likely the targets of its impurities as well.

Mode of Action

Given its structural similarity to imatinib, it is likely that it also acts as a tyrosine kinase inhibitor . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is often involved in signaling pathways leading to cell growth and division. By inhibiting these enzymes, the compound could potentially prevent the signaling that leads to uncontrolled cell proliferation, a hallmark of cancer .

Biochemical Pathways

The biochemical pathways affected by Imatinib Meta-methyl-piperazine Impurity are likely similar to those affected by Imatinib. Imatinib is known to inhibit the BCR-ABL tyrosine kinase, the PDGF-R, and C-kit . These proteins play key roles in several signaling pathways involved in cell growth and proliferation. By inhibiting these proteins, Imatinib can disrupt these pathways and prevent the uncontrolled cell growth characteristic of cancer .

Pharmacokinetics

Imatinib is known to be well absorbed after oral administration and is metabolized primarily by the CYP3A4 enzyme . It is reasonable to assume that the impurity might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but further studies would be needed to confirm this.

Result of Action

As a potential tyrosine kinase inhibitor, it could be expected to inhibit cell growth and proliferation, similar to imatinib

Action Environment

The action environment of a drug refers to the conditions under which it exerts its effects This can include factors such as pH, temperature, and the presence of other moleculesLike most drugs, its efficacy and stability could be influenced by a variety of environmental factors

properties

IUPAC Name

3-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N7O/c1-21-8-9-25(18-27(21)34-29-31-12-10-26(33-29)24-7-4-11-30-19-24)32-28(37)23-6-3-5-22(17-23)20-36-15-13-35(2)14-16-36/h3-12,17-19H,13-16,20H2,1-2H3,(H,32,37)(H,31,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPOQAXTOUMJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20741185
Record name 3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20741185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imatinib Meta-methyl-piperazine Impurity

CAS RN

1246819-59-9
Record name 3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20741185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.